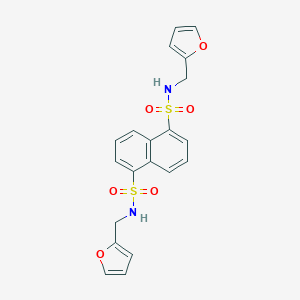
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide is a complex organic compound characterized by the presence of two furylmethyl groups attached to a naphthalenedisulfonamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide typically involves the reaction of 1,5-naphthalenedisulfonyl chloride with 2-furylmethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N1,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
化学反応の分析
Types of Reactions
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide can undergo various chemical reactions, including:
Oxidation: The furylmethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonamide groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of furylmethyl aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of new compounds with different nucleophiles attached to the naphthalene core.
科学的研究の応用
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N1,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
類似化合物との比較
Similar Compounds
- N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenediamine
- N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedicarboxamide
- N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonylhydrazide
Uniqueness
N~1~,N~5~-bis(2-furylmethyl)-1,5-naphthalenedisulfonamide is unique due to the presence of both furylmethyl and sulfonamide groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-N,5-N-bis(furan-2-ylmethyl)naphthalene-1,5-disulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6S2/c23-29(24,21-13-15-5-3-11-27-15)19-9-1-7-17-18(19)8-2-10-20(17)30(25,26)22-14-16-6-4-12-28-16/h1-12,21-22H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIHIMAJNMNWIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)NCC3=CC=CO3)C(=C1)S(=O)(=O)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[4-Amino-6-(phenylamino)-1,3,5-triazin-2-yl]-4-chlorophenol](/img/structure/B358970.png)
![6-imino-N,11-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B358989.png)
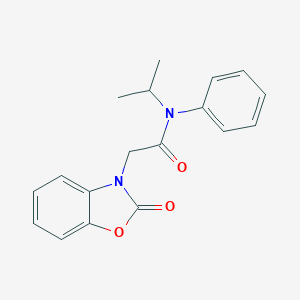
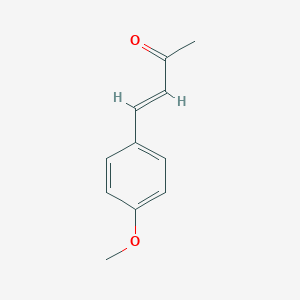
![4-[(4-butoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B359005.png)
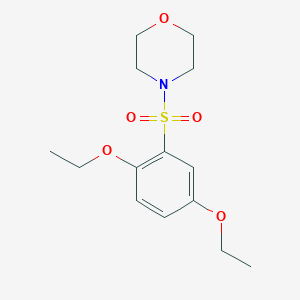
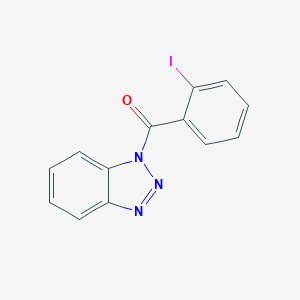
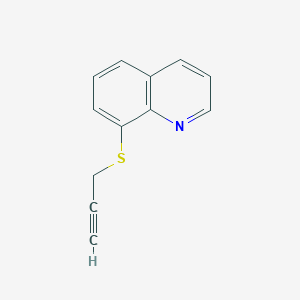
![1-[(4-Methoxy-3-methylphenyl)sulfonyl]azepane](/img/structure/B359058.png)
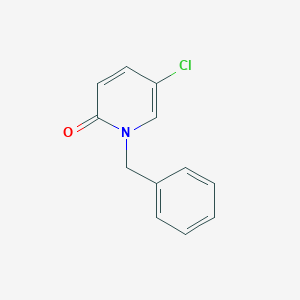
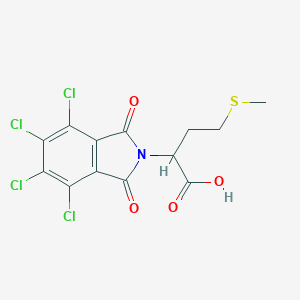
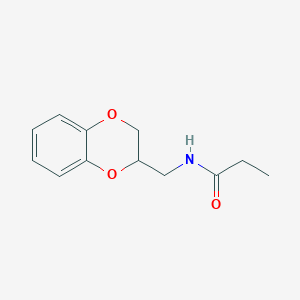
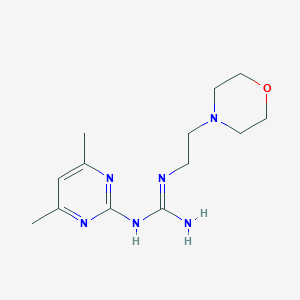
![[4-(2-chlorophenyl)-5-methyl-1,2-oxazol-3-yl][4-(2-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B359102.png)
